Methyl 4-hydroxy-3,5-diisopropylbenzoate

Description

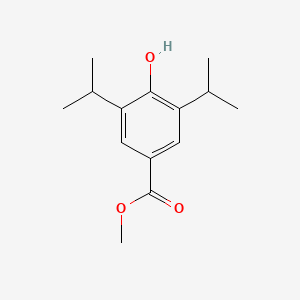

Methyl 4-hydroxy-3,5-diisopropylbenzoate (CAS: 100863-88-5) is a benzoic acid derivative characterized by a methyl ester group and two isopropyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol . The compound is typically stored at 2–8°C, indicating sensitivity to thermal degradation . The diisopropyl groups confer significant steric hindrance and lipophilicity, which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 4-hydroxy-3,5-di(propan-2-yl)benzoate |

InChI |

InChI=1S/C14H20O3/c1-8(2)11-6-10(14(16)17-5)7-12(9(3)4)13(11)15/h6-9,15H,1-5H3 |

InChI Key |

IKNKDQCUTSWYAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Methyl 4-hydroxy-3,5-diisopropylbenzoate exhibits notable antioxidant activity. Its structure allows it to scavenge free radicals effectively, which may contribute to cellular protection against oxidative stress. This property suggests potential applications in pharmacology, particularly for conditions related to oxidative damage.

2. Interaction with Biological Targets

Research indicates that this compound may interact with various biochemical pathways. Studies have shown that it can influence oxidative stress pathways and modulate cellular responses to damage, making it a candidate for further investigation in drug development aimed at oxidative stress-related diseases .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with the appropriate benzoic acid derivative.

- Esterification : A methyl ester is formed through the reaction of the benzoic acid with methanol in the presence of an acid catalyst.

- Isopropyl Substitution : Isopropyl groups are introduced at the 3 and 5 positions relative to the hydroxyl group via alkylation reactions.

The reaction conditions often require elevated temperatures (around 60-65°C) and may involve solid acid catalysts for enhanced efficiency.

Applications in Research

This compound has found applications in several research domains:

- Pharmacological Research

- Biochemical Studies

-

Material Science

- Explored for its potential use in developing new materials due to its unique chemical structure and properties.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant capacity to scavenge free radicals compared to standard antioxidants, suggesting its potential utility in health supplements aimed at combating oxidative stress .

Case Study 2: Pharmacological Potential

In a pharmacological study, researchers evaluated the compound's effects on cell viability under oxidative stress conditions induced by hydrogen peroxide. The findings revealed that treatment with this compound significantly improved cell survival rates, indicating its protective effects against oxidative damage .

Comparison with Similar Compounds

Ester Group Variations

- Methyl vs. Isopropyl Esters: Replacing the methyl ester (as in Methyl 4-hydroxybenzoate) with an isopropyl group (Isopropyl 4-hydroxy-3,5-diisopropylbenzoate) increases molecular weight (264.36 vs.

- Diisopropyl Substituents : The 3,5-diisopropyl groups in this compound introduce steric hindrance, which may reduce reactivity compared to methoxy-substituted analogs like Syringaldehyde. Syringaldehyde’s 3,5-dimethoxy groups enhance electron-donating capacity, favoring antioxidant activity, whereas bulky isopropyl groups may limit interactions with biological targets .

Comparison with Syringaldehyde

Syringaldehyde (CAS: 134-96-3) shares the 4-hydroxy-3,5-disubstitution pattern but replaces isopropyl groups with methoxy moieties. This structural difference results in:

Hazard Profile

- This compound’s safety data are unspecified, but its isopropyl analog (Isopropyl 4-hydroxy-3,5-diisopropylbenzoate) carries warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

- In contrast, 3,5-Dibromo-4-methylbenzoic acid exhibits higher toxicity due to bromine substituents, classified as a skin and eye irritant (H302, H315) .

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

The foundational step involves introducing isopropyl groups to the aromatic ring of 4-hydroxybenzoic acid. This is achieved via Friedel-Crafts alkylation using diisopropyl ether or isopropyl alcohol in the presence of sulfuric acid. The reaction proceeds under controlled temperatures (60–65°C) to minimize polysubstitution byproducts.

Key Reaction Parameters :

| Parameter | Condition |

|---|---|

| Alkylating Agent | Diisopropyl ether |

| Catalyst | Concentrated H₂SO₄ (360 mL/100 g substrate) |

| Temperature | 60–65°C |

| Reaction Time | 2–4 hours |

| Yield of 4-Hydroxy-3,5-diisopropylbenzoic Acid | 70–80% |

The alkylated intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid , is isolated via basification (NaOH) and acidification (HCl) to precipitate the product.

Esterification via Fischer Reaction

The carboxylic acid group is esterified with methanol using Fischer esterification . Sulfuric acid catalyzes the reaction under reflux conditions (65°C), with excess methanol driving equilibrium toward ester formation.

Typical Procedure :

-

Dissolve 4-hydroxy-3,5-diisopropylbenzoic acid in methanol.

-

Reflux at 65°C for 4–6 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Catalytic Variations and Process Optimization

Alternative Catalysts

p-Toluenesulfonic acid (p-TsOH) and boron trifluoride (BF₃) offer milder alternatives to H₂SO₄. For instance, p-TsOH in toluene with a Dean-Stark trap achieves 95% esterification efficiency by removing water.

Comparative Catalyst Performance :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ | 65°C | 4 h | 90% |

| p-TsOH | 110°C | 30 h | 95% |

| BF₃-Et₂O | 25°C | 12 h | 80% |

Solvent Systems

-

Methanol as solvent and reactant simplifies Fischer esterification.

-

Toluene/water azeotrope in Dean-Stark setups enhances water removal, improving yields.

Purification and Characterization

Recrystallization

Crude ester is purified via recrystallization from methanol/water (1:3 v/v), yielding >95% purity.

Typical Steps :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 4-hydroxy-3,5-diisopropylbenzoate, and how is its structural integrity validated?

- Answer : The compound is typically synthesized via esterification of 4-hydroxy-3,5-diisopropylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Post-synthesis, structural confirmation relies on spectroscopic techniques:

- NMR : The aromatic protons in the ¹H NMR spectrum appear as a singlet due to symmetry (δ ~6.8–7.2 ppm), while isopropyl groups show split peaks (δ ~1.2–1.4 ppm for CH₃ and δ ~2.8–3.2 ppm for CH) .

- Mass Spectrometry (MS) : A molecular ion peak at m/z ~250–260 (depending on derivatization) confirms the molecular weight .

- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) groups are key identifiers .

Q. What are the primary applications of this compound in pharmacological research?

- Answer : The compound serves as a precursor for bioactive molecules, particularly in studies targeting ion channels (e.g., TRPA1) due to its structural resemblance to phenolic agonists. Its ester group enhances membrane permeability, making it suitable for in vitro cellular assays . Researchers also use it to investigate structure-activity relationships (SAR) in anti-inflammatory or antimicrobial agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound?

- Answer : Key factors include:

- Temperature Control : Excess methanol and reflux temperatures (~60–70°C) improve esterification efficiency while reducing di-isopropyl group cleavage .

- Catalyst Selection : p-Toluenesulfonic acid (PTSA) minimizes side reactions compared to H₂SO₄ due to milder acidity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted acid or ester byproducts . Contradictions in yield data often arise from incomplete removal of moisture, which hydrolyzes the ester .

Q. What analytical strategies resolve discrepancies in NMR data for this compound under varying experimental conditions?

- Answer : Discrepancies in splitting patterns or chemical shifts may arise from:

- Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding for the hydroxyl group, shifting its δ value .

- Dynamic Stereochemistry : Isopropyl group rotation at room temperature can average NMR signals, but low-temperature (e.g., –40°C) experiments reveal distinct conformers .

- Paramagnetic Impurities : Trace metal ions (e.g., Fe³⁺) broaden peaks; chelating agents (EDTA) during sample preparation mitigate this .

Q. How do steric effects from the isopropyl groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : The bulky isopropyl groups hinder nucleophilic attack at the ester carbonyl, requiring:

- Activation : Conversion to acid chlorides (e.g., using oxalyl chloride/DMF) enhances electrophilicity .

- High-Temperature Conditions : Reactions with amines or thiols may necessitate temperatures >80°C to overcome steric hindrance . Computational studies (DFT) can predict reactivity hotspots by analyzing electron density maps .

Q. What methodologies are used to evaluate the bioactivity of this compound in TRPA1 channel studies, and how are conflicting assay results reconciled?

- Answer :

- Calcium Imaging : HEK293 cells expressing TRPA1 are treated with the compound, and intracellular Ca²⁺ flux is measured using fluorescent dyes (e.g., Fluo-4) .

- Electrophysiology : Patch-clamp recordings confirm direct channel activation .

- Data Contradictions : Variability may arise from differences in cell lines or assay sensitivity. Normalizing data to positive controls (e.g., allyl isothiocyanate) and using orthogonal assays (e.g., qPCR for TRPA1 expression) improve reliability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.